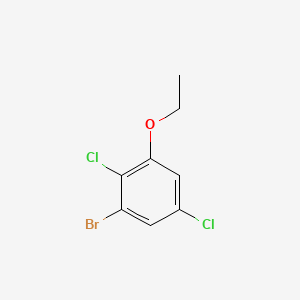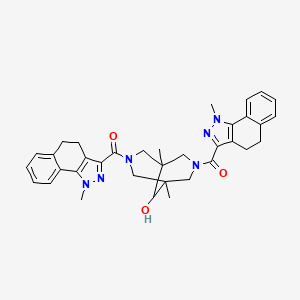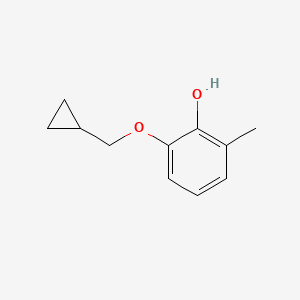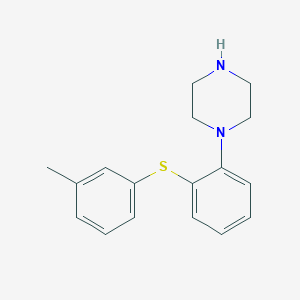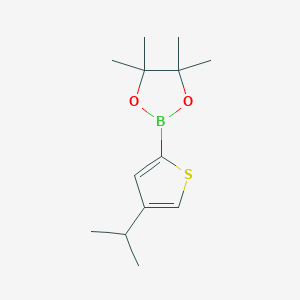
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-throughput screening and process optimization techniques helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are essential intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Medicinal Chemistry: In the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Materials Science: In the development of organic electronic materials, such as OLEDs and conductive polymers.
Biological Studies: As a probe in biochemical assays and molecular imaging.
作用機序
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include various organic halides, which react with the boron reagent to form biaryl products.
類似化合物との比較
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 2-Thienylboronic Acid
Uniqueness
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. The presence of the isopropylthiophene moiety provides additional steric and electronic properties, making it a versatile reagent in various synthetic applications.
特性
分子式 |
C13H21BO2S |
|---|---|
分子量 |
252.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(4-propan-2-ylthiophen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO2S/c1-9(2)10-7-11(17-8-10)14-15-12(3,4)13(5,6)16-14/h7-9H,1-6H3 |
InChIキー |
PNFFNFBYIHGTHW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


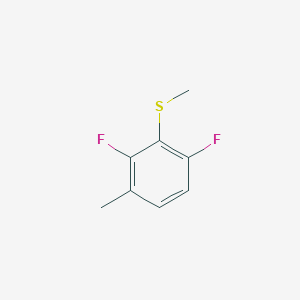
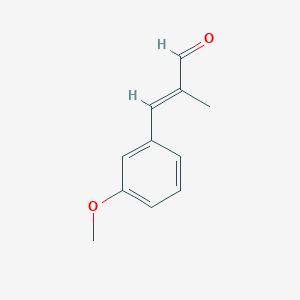

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
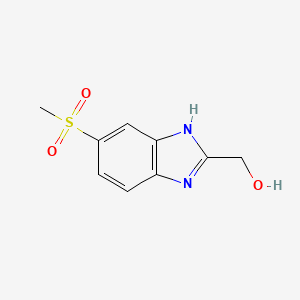
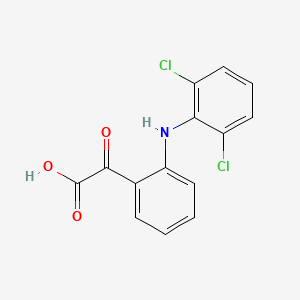
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)


